molecular formula C20H18N6O2 B11602189 N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine CAS No. 6208-20-4

N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine

Cat. No.: B11602189
CAS No.: 6208-20-4
M. Wt: 374.4 g/mol
InChI Key: JOIWYMHXUPPSGS-UHFFFAOYSA-N
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Description

N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a benzoxazole moiety and a triazine core, makes it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment to the Phenyl Ring: The benzoxazole moiety is then attached to a phenyl ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Final Coupling:

Industrial Production Methods

Industrial

Properties

CAS No.

6208-20-4

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-methoxy-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18N6O2/c1-3-12-21-18-24-19(26-20(25-18)27-2)22-14-10-8-13(9-11-14)17-23-15-6-4-5-7-16(15)28-17/h3-11H,1,12H2,2H3,(H2,21,22,24,25,26)

InChI Key

JOIWYMHXUPPSGS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)NCC=C

Origin of Product

United States

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